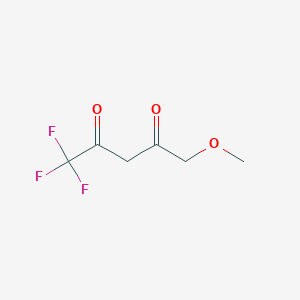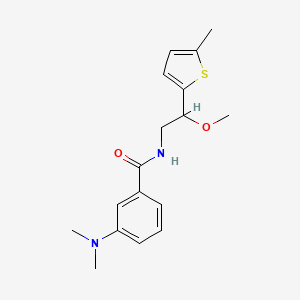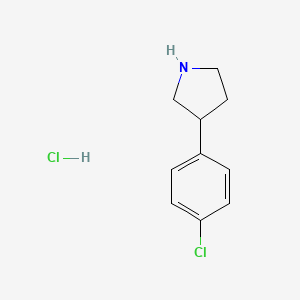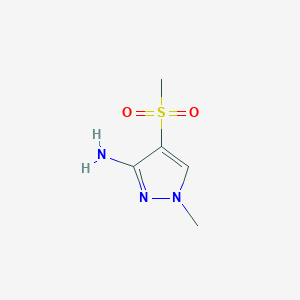
1,1,1-Trifluoro-5-methoxypentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for 1,1,1-Trifluoro-5-methoxypentane-2,4-dione is 1S/C6H7F3O3/c1-12-3-4(10)2-5(11)6(7,8)9/h2-3H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
1,1,1-Trifluoro-5-methoxypentane-2,4-dione is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Fluorination and Organic Synthesis
Fluorinated β-diketones, such as those derived from 1,1,1-Trifluoro-5-methoxypentane-2,4-dione, have been applied in organic synthesis, showing the ability to introduce fluorine atoms into organic molecules, thereby altering their chemical reactivity and physical properties. For instance, the room-temperature reactions involving fluorination of pentane-2,4-dione derivatives demonstrate the formation of fluorinated compounds, which are crucial in medicinal chemistry and material sciences for their unique properties (Stavber & Zupan, 1983).
Chemical Vapor Deposition Precursors
Research on the thermal decomposition of β-diketones, including 1,1,1,5,5,5-Hexafluoropentane-2,4-dione, underlines their application as precursors in chemical vapor deposition (CVD) processes. These studies offer insights into the preparation of thin films and coatings essential for electronic and optical materials, demonstrating the critical role of such compounds in advanced manufacturing technologies (Russell & Yee, 2005).
Synthetic Methods for Aromatic Compounds
The development of new synthetic methods using fluorine-containing derivatives for introducing complex functional groups to aromatic rings showcases the versatility of 1,1,1-Trifluoro-5-methoxypentane-2,4-dione in organic synthesis. Such methodologies facilitate the creation of compounds with potential applications in pharmaceuticals and agrochemicals, highlighting the significance of these fluorinated diketones in constructing molecular diversity (Okada et al., 2008).
Coordination Chemistry and Material Science
In coordination chemistry and material science, the reactivity of β-diketone derivatives toward metal ions has been explored to synthesize coordination networks and complexes. These materials have potential applications in catalysis, sensing, and as precursors for the preparation of metal-organic frameworks (MOFs), showcasing the utility of fluorinated β-diketones in designing functional materials (Merkens et al., 2012).
Surface Chemistry and Etching
The surface chemistry of β-diketones, including 1,1,1-Trifluoro-2,4-pentanedione, on metallic surfaces has been studied for applications in metal etching and patterning. These studies provide valuable insights into the mechanisms of metal surface modification and the potential use of such compounds in the fabrication of electronic devices, underlining the importance of β-diketones in materials science and engineering (Nigg, Ford, & Masel, 1999).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements include H227, H315, H319, and H335, which refer to flammability, skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces (P210), avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and washing thoroughly after handling (P264) .
Mécanisme D'action
Target of Action
The primary targets of 1,1,1-Trifluoro-5-methoxypentane-2,4-dione are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that the compound interacts with its targets in a specific manner, leading to changes in cellular processes .
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, leading to downstream effects that contribute to its overall activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,1,1-Trifluoro-5-methoxypentane-2,4-dione are currently under investigation. These properties will have a significant impact on the bioavailability of the compound, influencing its efficacy and safety profile .
Result of Action
The molecular and cellular effects of 1,1,1-Trifluoro-5-methoxypentane-2,4-dione’s action are currently under investigation. Preliminary studies suggest that the compound may have a range of effects, depending on the specific targets and pathways it interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,1,1-Trifluoro-5-methoxypentane-2,4-dione. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity .
Propriétés
IUPAC Name |
1,1,1-trifluoro-5-methoxypentane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O3/c1-12-3-4(10)2-5(11)6(7,8)9/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPROPORRCRBSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)CC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2952941.png)
![2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2952942.png)

![4-[6-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(1,3-benzodioxol-5-ylmethyl)butanamide](/img/structure/B2952945.png)
![1-(2,4-dimethylphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2952947.png)
![N-[(2-phenylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2952948.png)
![N,N-diethyl-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2952949.png)
![N-(tert-butyl)-2-methoxy-5-(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-3-yl)benzenesulfonamide](/img/structure/B2952950.png)
![N-(4-acetylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2952953.png)

![2-((4-fluorophenyl)thio)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2952957.png)

![3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid](/img/structure/B2952963.png)